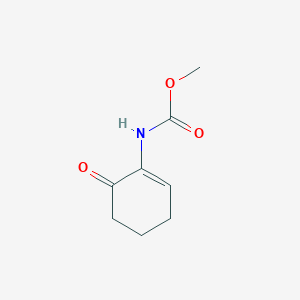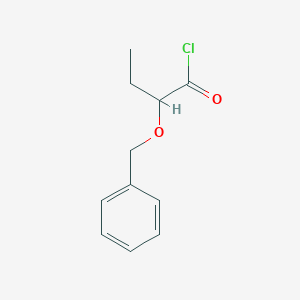
2-(Benzyloxy)butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)butanoyl chloride is an organic compound characterized by the presence of a benzyloxy group attached to a butanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)butanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)butanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids into acyl chlorides. The process is typically carried out in a controlled environment to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-(Benzyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(benzyloxy)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the synthesis of this compound from 2-(benzyloxy)butanoic acid.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Reduces the acyl chloride to the corresponding alcohol.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Benzyloxy)butanoic Acid: Formed through hydrolysis.
2-(Benzyloxy)butanol: Formed through reduction.
科学的研究の応用
2-(Benzyloxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
作用機序
The reactivity of 2-(Benzyloxy)butanoyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional functionalization options.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butanoyl chain.
Butanoyl Chloride: Similar in structure but lacks the benzyloxy group.
2-(Benzyloxy)acetyl Chloride: Similar in structure but has a shorter carbon chain.
Uniqueness
2-(Benzyloxy)butanoyl chloride is unique due to the combination of the benzyloxy group and the butanoyl chloride moiety. This combination provides distinct reactivity and functionalization options compared to other acyl chlorides.
特性
CAS番号 |
137169-34-7 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC名 |
2-phenylmethoxybutanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChIキー |
NXIVXFMPYSKULQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)Cl)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



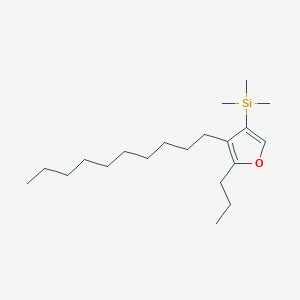

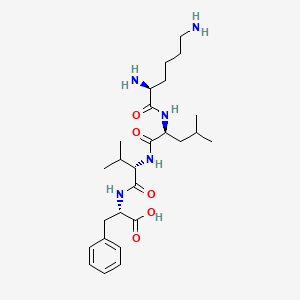
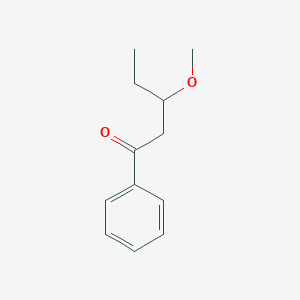
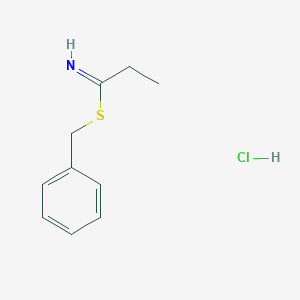
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
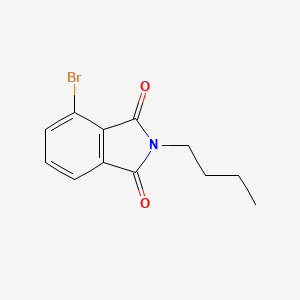
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
